molecular formula C11H12N2O B8586994 2,5,6-Trimethyl-3,4-dihydroquinazolin-4-one

2,5,6-Trimethyl-3,4-dihydroquinazolin-4-one

Cat. No. B8586994
M. Wt: 188.23 g/mol
InChI Key: SFZBYGKTIXYQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04981856

Procedure details

A mixture of 3,4-dimethylacetanilide (16.3 g), ethyl carbamate (14 g), phosphorus pentoxide (30 g) and xylene (55 ml) was stirred vigorously using a mechanical stirrer under an atmosphere of argon. The mixture was slowly heated to approximately 60° C. whereupon a visible reaction ensued with the evolution of heat and with an increase in the viscosity of the mixture. The temperature of the mixture was raised over a period of 90 minutes to 150° C. and the mixture was stirred at this temperature for 2 hours during which time more phosphorus pentoxide (12 g in total) was added portionwise. The mixture was cooled and the xylene was decanted. A mixture of ice and water (250 ml) was added to the residue and the mixture was stirred for 30 minutes and filtered. The solid was analysed by thin layer chromatography using ethyl acetate as solvent and if it contained any product it was purified by chromatography as described for the residue obtained below. The filtrate was cooled in an ice bath to a temperature of less than 5° C. and the acidity of the solution was reduced to pH 5 by the addition of a concentrated aqueous sodium hydroxide solution. The mixture was extracted with ethyl acetate (2×50 ml) and the combined extracts were dried over magnesium sulphate, filtered and evaporated. The residue was purified by chromatography on a silica gel column using a 1:1 v/v mixture of methylene chloride and ethyl acetate as eluent. There were thus obtained, in order of elution, 3,4-dihydro-2,6,7-trimethylquinazolin-4-one (2 g) and 3,4-dihydro-2,5,6-trimethylquinazolin-4-one (2 g).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([CH3:11])=O)=[CH:4][C:3]=1[CH3:12].[C:13](=O)([O:15]CC)[NH2:14].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[CH3:11][C:9]1[NH:14][C:13](=[O:15])[C:6]2[C:5](=[CH:4][C:3]([CH3:12])=[C:2]([CH3:1])[CH:7]=2)[N:8]=1.[CH3:11][C:9]1[NH:14][C:13](=[O:15])[C:4]2[C:5](=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=2[CH3:12])[N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC(=O)C)C
Name
Quantity
14 g
Type
reactant
Smiles
C(N)(OCC)=O
Name
Quantity
30 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
55 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat
TEMPERATURE
Type
TEMPERATURE
Details
with an increase in the viscosity of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was raised over a period of 90 minutes to 150° C.
ADDITION
Type
ADDITION
Details
was added portionwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the xylene was decanted
ADDITION
Type
ADDITION
Details
A mixture of ice and water (250 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
was purified by chromatography
CUSTOM
Type
CUSTOM
Details
obtained below
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled in an ice bath to a temperature of less than 5° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column
ADDITION
Type
ADDITION
Details
a 1:1 v/v mixture of methylene chloride and ethyl acetate as eluent

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC(=C(C=C2C(N1)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
CC1=NC2=CC=C(C(=C2C(N1)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04981856

Procedure details

A mixture of 3,4-dimethylacetanilide (16.3 g), ethyl carbamate (14 g), phosphorus pentoxide (30 g) and xylene (55 ml) was stirred vigorously using a mechanical stirrer under an atmosphere of argon. The mixture was slowly heated to approximately 60° C. whereupon a visible reaction ensued with the evolution of heat and with an increase in the viscosity of the mixture. The temperature of the mixture was raised over a period of 90 minutes to 150° C. and the mixture was stirred at this temperature for 2 hours during which time more phosphorus pentoxide (12 g in total) was added portionwise. The mixture was cooled and the xylene was decanted. A mixture of ice and water (250 ml) was added to the residue and the mixture was stirred for 30 minutes and filtered. The solid was analysed by thin layer chromatography using ethyl acetate as solvent and if it contained any product it was purified by chromatography as described for the residue obtained below. The filtrate was cooled in an ice bath to a temperature of less than 5° C. and the acidity of the solution was reduced to pH 5 by the addition of a concentrated aqueous sodium hydroxide solution. The mixture was extracted with ethyl acetate (2×50 ml) and the combined extracts were dried over magnesium sulphate, filtered and evaporated. The residue was purified by chromatography on a silica gel column using a 1:1 v/v mixture of methylene chloride and ethyl acetate as eluent. There were thus obtained, in order of elution, 3,4-dihydro-2,6,7-trimethylquinazolin-4-one (2 g) and 3,4-dihydro-2,5,6-trimethylquinazolin-4-one (2 g).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([CH3:11])=O)=[CH:4][C:3]=1[CH3:12].[C:13](=O)([O:15]CC)[NH2:14].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[CH3:11][C:9]1[NH:14][C:13](=[O:15])[C:6]2[C:5](=[CH:4][C:3]([CH3:12])=[C:2]([CH3:1])[CH:7]=2)[N:8]=1.[CH3:11][C:9]1[NH:14][C:13](=[O:15])[C:4]2[C:5](=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=2[CH3:12])[N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC(=O)C)C
Name
Quantity
14 g
Type
reactant
Smiles
C(N)(OCC)=O
Name
Quantity
30 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
55 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat
TEMPERATURE
Type
TEMPERATURE
Details
with an increase in the viscosity of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was raised over a period of 90 minutes to 150° C.
ADDITION
Type
ADDITION
Details
was added portionwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the xylene was decanted
ADDITION
Type
ADDITION
Details
A mixture of ice and water (250 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
was purified by chromatography
CUSTOM
Type
CUSTOM
Details
obtained below
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled in an ice bath to a temperature of less than 5° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column
ADDITION
Type
ADDITION
Details
a 1:1 v/v mixture of methylene chloride and ethyl acetate as eluent

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC(=C(C=C2C(N1)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
CC1=NC2=CC=C(C(=C2C(N1)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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